Cas no 1289132-47-3 (4-bromo-N-ethyl-1,3-thiazol-2-amine)

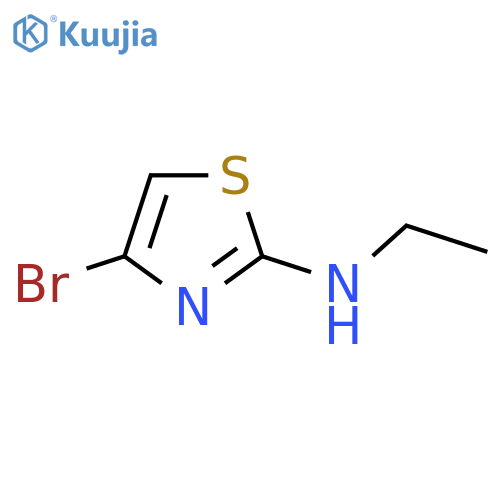

1289132-47-3 structure

商品名:4-bromo-N-ethyl-1,3-thiazol-2-amine

4-bromo-N-ethyl-1,3-thiazol-2-amine 化学的及び物理的性質

名前と識別子

-

- 4-bromo-N-ethyl-1,3-thiazol-2-amine

- 1289132-47-3

- AKOS017950693

- EN300-1245248

- SCHEMBL2170914

-

- インチ: 1S/C5H7BrN2S/c1-2-7-5-8-4(6)3-9-5/h3H,2H2,1H3,(H,7,8)

- InChIKey: DVFSJKZTDVQTTB-UHFFFAOYSA-N

- ほほえんだ: BrC1=CSC(=N1)NCC

計算された属性

- せいみつぶんしりょう: 205.95133g/mol

- どういたいしつりょう: 205.95133g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 9

- 回転可能化学結合数: 2

- 複雑さ: 91

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 53.2Ų

- 疎水性パラメータ計算基準値(XlogP): 2.7

4-bromo-N-ethyl-1,3-thiazol-2-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1245248-100mg |

4-bromo-N-ethyl-1,3-thiazol-2-amine |

1289132-47-3 | 100mg |

$427.0 | 2023-10-02 | ||

| Enamine | EN300-1245248-500mg |

4-bromo-N-ethyl-1,3-thiazol-2-amine |

1289132-47-3 | 500mg |

$465.0 | 2023-10-02 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 2011347-5g |

4-Bromo-N-ethylthiazol-2-amine |

1289132-47-3 | 95% | 5g |

¥12685.00 | 2024-08-09 | |

| Enamine | EN300-1245248-50mg |

4-bromo-N-ethyl-1,3-thiazol-2-amine |

1289132-47-3 | 50mg |

$407.0 | 2023-10-02 | ||

| Enamine | EN300-1245248-2500mg |

4-bromo-N-ethyl-1,3-thiazol-2-amine |

1289132-47-3 | 2500mg |

$949.0 | 2023-10-02 | ||

| Enamine | EN300-1245248-5000mg |

4-bromo-N-ethyl-1,3-thiazol-2-amine |

1289132-47-3 | 5000mg |

$1406.0 | 2023-10-02 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 2011347-1g |

4-Bromo-N-ethylthiazol-2-amine |

1289132-47-3 | 95% | 1g |

¥4460.00 | 2024-08-09 | |

| Enamine | EN300-1245248-1.0g |

4-bromo-N-ethyl-1,3-thiazol-2-amine |

1289132-47-3 | 1g |

$0.0 | 2023-06-08 | ||

| Enamine | EN300-1245248-250mg |

4-bromo-N-ethyl-1,3-thiazol-2-amine |

1289132-47-3 | 250mg |

$447.0 | 2023-10-02 | ||

| Enamine | EN300-1245248-1000mg |

4-bromo-N-ethyl-1,3-thiazol-2-amine |

1289132-47-3 | 1000mg |

$485.0 | 2023-10-02 |

4-bromo-N-ethyl-1,3-thiazol-2-amine 関連文献

-

H. Mao,Y. Liao,J. Ma,S. L. Zhao,F. W. Huo Nanoscale, 2016,8, 1049-1054

-

Ekaterina A. Ivanova,Mikhail A. Maslov,Tatyana O. Kabilova,Pavel A. Puchkov,Anna S. Alekseeva,Ivan A. Boldyrev,Valentin V. Vlassov,Galina A. Serebrennikova,Nina G. Morozova,Marina A. Zenkova Org. Biomol. Chem., 2013,11, 7164-7178

-

Sarfraj Mujawar,Onkar Game,Ashish Yengantiwar,Arun Banpurkar,Sneha Kulkarni,Jyoti Jog,Satishchandra Ogale Nanoscale, 2011,3, 4706-4712

-

Sihua Qian,Hengwei Lin RSC Adv., 2016,6, 7902-7907

1289132-47-3 (4-bromo-N-ethyl-1,3-thiazol-2-amine) 関連製品

- 338425-25-5(<br>N-(4-Bromo-phenyl)-2-(4-phenyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfany l)-acetamide)

- 1337458-03-3(3-(3,4,5-trifluorophenyl)methylpiperidine)

- 69810-77-1(1-(3-methylphenyl)ethane-1,2-diamine)

- 1368534-68-2(3-(6-chloro-1-methyl-1H-indol-3-yl)propan-1-amine)

- 2137073-81-3((1R)-1-(5-fluoro-1-benzofuran-2-yl)-2-methylpropan-1-amine)

- 2093415-45-1(1,2-Bis[[tert-butyl(pyridin-2-yl)phosphino]methyl]benzene)

- 1369174-19-5(2,2-dimethyl-3-(2-methylquinolin-6-yl)propan-1-amine)

- 1227496-85-6(2-2-chloro-5-(trifluoromethyl)pyridin-3-ylacetonitrile)

- 1007556-74-2(3-(1R)-2,2,2-trifluoro-1-hydroxyethylphenol)

- 1447952-95-5(3-Ethyl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyridazin-4-one)

推奨される供給者

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量